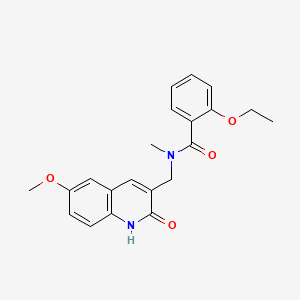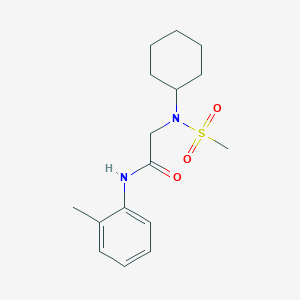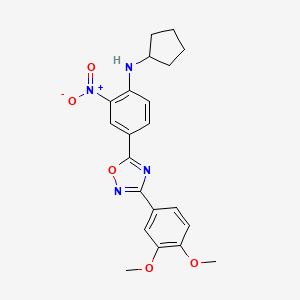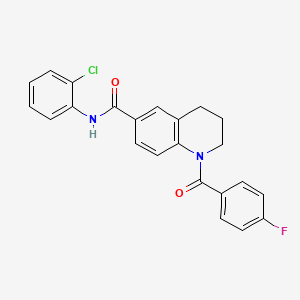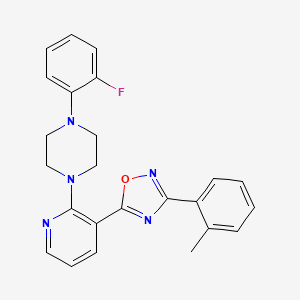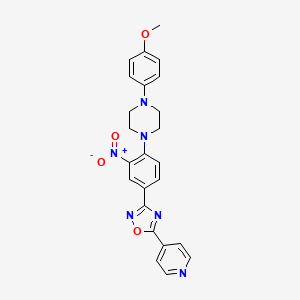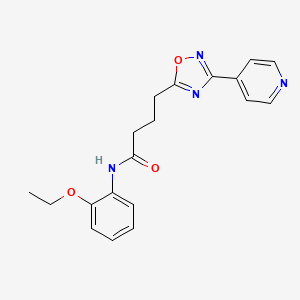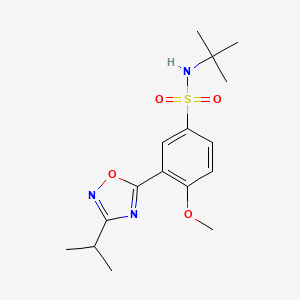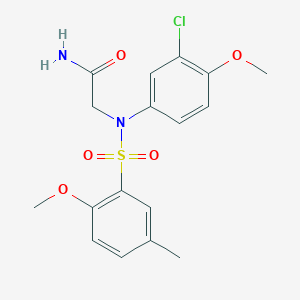
2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide, also known as CMAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMAA belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, CMAA has been found to exhibit unique properties that make it a promising candidate for a wide range of scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been found to modulate the expression of certain genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is its potent anticancer activity against a wide range of cancer cell lines. However, this compound has also been found to exhibit cytotoxic effects on normal cells, which may limit its therapeutic potential. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide. One area of research is the development of more potent and selective this compound analogs that exhibit improved therapeutic potential. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-(3-Сhloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-11-4-6-15(25-3)16(8-11)26(22,23)20(10-17(19)21)12-5-7-14(24-2)13(18)9-12/h4-9H,10H2,1-3H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPZOMBWORKQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

